molecular formula C12H10FNO2 B8137891 Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Cat. No.: B8137891
M. Wt: 219.21 g/mol
InChI Key: NKAPGXKZYDZXLN-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is an organic compound characterized by the presence of a cyanocyclopropyl group attached to a fluorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate typically involves the reaction of 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid.

    Reduction: Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate.

    Substitution: Methyl 4-(1-cyanocyclopropyl)-3-methoxybenzoate.

Scientific Research Applications

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyanocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-(1-cyanocyclopropyl)-2-fluorobenzoate
  • Methyl 4-(1-cyanocyclopropyl)-3-chlorobenzoate
  • Methyl 4-(1-cyanocyclopropyl)-3-bromobenzoate

Comparison: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)8-2-3-9(10(13)6-8)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAPGXKZYDZXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2(CC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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